trans-2-Octenoic acid

Overview

Description

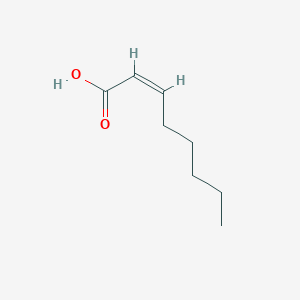

trans-2-Octenoic acid (CAS: 1871-67-6) is an eight-carbon monounsaturated fatty acid with a trans-configuration double bond at the second carbon. Its molecular formula is C₈H₁₄O₂, and it has a molecular weight of 142.1956 g/mol . Structurally, it is part of the alkenoic acid family, characterized by a carboxylic acid group and an unsaturated trans-2 bond. This compound is used in organic synthesis, flavoring agents (e.g., meat and dairy products), and biochemical research due to its role in lipid metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Oct-2-enoic acid can be synthesized through various methods. One common approach involves the oxidation of aliphatic aldehydes using hepatic microsomal enzymes . Another method includes the slow evaporation of ethanolic solutions at low temperatures, such as -30°C .

Industrial Production Methods

In industrial settings, (E)-Oct-2-enoic acid is often produced through controlled chemical reactions involving the oxidation of specific precursors. The exact methods can vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-Oct-2-enoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced to form saturated carboxylic acids.

Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of (E)-Oct-2-enoic acid, such as saturated carboxylic acids and substituted alkenes .

Scientific Research Applications

Food Industry

Flavoring Agent

Trans-2-octenoic acid is naturally present in various fruits and dairy products, contributing to their flavor profiles. Its pleasant aroma makes it a valuable ingredient in food formulations aimed at enhancing sensory experiences. Research indicates that it can improve the palatability of baked goods and candies .

| Application | Details |

|---|---|

| Flavor Profile | Enhances taste in fruits and dairy products |

| Food Products | Used in baked goods and confections |

Pharmaceuticals

Potential Therapeutic Uses

The compound is being explored for its potential in drug development due to its unique chemical structure. Studies have indicated that this compound may influence lipid metabolism and exhibit anti-inflammatory properties . Its role as a signaling molecule in metabolic pathways has garnered interest for therapeutic applications.

| Therapeutic Area | Research Findings |

|---|---|

| Lipid Metabolism | May influence lipid metabolism |

| Anti-inflammatory | Potential for anti-inflammatory effects |

Cosmetics

Emollient Properties

In the cosmetics industry, this compound is valued for its emollient properties, which enhance skin texture and hydration. It is incorporated into various personal care products to improve user experience and efficacy .

| Product Type | Functionality |

|---|---|

| Skin Care | Improves texture and hydration |

| Hair Products | Enhances overall product performance |

Biotechnology

Biodegradable Polymers

this compound is utilized in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties .

| Biopolymer Type | Application Area |

|---|---|

| Biodegradable Polymers | Used in sustainable material development |

Aromatherapy

Aromatic Properties

The compound's pleasant aroma makes it an attractive ingredient in essential oils used for aromatherapy. It promotes relaxation and well-being, making it popular in wellness products .

| Application Type | Benefit |

|---|---|

| Essential Oils | Promotes relaxation and well-being |

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial properties against various microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for developing new antimicrobial agents .

| Microorganism Tested | Effectiveness Observed |

|---|---|

| Staphylococcus aureus | Inhibitory effects noted |

| Escherichia coli | Potential antimicrobial activity |

Case Study 1: Food Flavor Enhancement

A study conducted on the use of this compound in fruit juices demonstrated a significant improvement in flavor perception among consumers when added at specific concentrations. The results indicated a preference for juices with enhanced sensory profiles due to the compound's aromatic contributions.

Case Study 2: Antimicrobial Research

Research investigating the antimicrobial properties of this compound revealed promising results against common foodborne pathogens. The study highlighted its potential as a natural preservative alternative, reducing reliance on synthetic preservatives.

Mechanism of Action

The mechanism of action of (E)-Oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carboxylic acid, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its biological and chemical functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of trans-2-Octenoic Acid and Analogues

Notes:

- Chain length influences physical properties: shorter chains (e.g., C₅) exhibit higher volatility, while longer chains (e.g., C₁₈) are more hydrophobic .

- Double bond position affects biological activity. For example, this compound’s double bond near the carboxyl group may enhance reactivity in esterification reactions compared to mid-chain analogues .

Metabolic and Toxicological Profiles

- This compound is metabolized via β-oxidation, similar to other unsaturated fatty acids, but its trans-configuration may slow enzymatic processing compared to cis-isomers .

- In toxicogenomic studies, this compound showed moderate cytotoxicity in mammalian cell lines, whereas trans-2-Decenoic acid exhibited higher toxicity, possibly linked to its membrane-disrupting effects .

- trans-Vaccenic acid , despite its prevalence in dairy products, has been associated with neutral or marginally adverse health effects in moderate consumption, contrasting with the stricter regulatory scrutiny of industrial trans fats .

Biological Activity

trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by a double bond between the second and third carbon atoms in its eight-carbon chain. Its molecular formula is C8H14O2, with a molecular weight of approximately 142.2 g/mol. This compound is notable for its potential biological activities, including antimicrobial properties, metabolic influence, and possible therapeutic applications.

This compound appears as a colorless to light yellow liquid with a strong oily-musty odor. It is classified as a medium-chain fatty acid and is recognized for its role as an endogenous metabolite in various biological systems. Its structural properties allow it to participate in significant biochemical reactions, including Michael addition reactions, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Notably, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . A study highlighted that this compound can inhibit the growth of these bacteria, suggesting its potential application in antimicrobial development.

| Microorganism | Inhibition Observed |

|---|---|

| Staphylococcus aureus | Yes |

| Escherichia coli | Yes |

| Fungi | Limited evidence |

Further studies are necessary to elucidate the precise mechanisms behind these antimicrobial effects and to explore its potential as a natural preservative in food products.

Metabolic Influence

This compound plays a significant role in metabolic pathways. It has been implicated in fat metabolism and may possess anti-inflammatory properties. Its presence in certain fermented foods suggests it could contribute to flavor profiles through interactions with other flavor components. Additionally, it has been linked to the modulation of lipid metabolism, which may have implications for managing metabolic disorders.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results demonstrated that incorporating this compound into food products significantly reduced microbial load without adversely affecting sensory qualities. This finding supports the potential use of this compound as a natural preservative.

Plant Defense Mechanisms

Another area of research explored the role of this compound in plant defense mechanisms. It was observed that this compound can be induced in plants following pathogen attack, contributing to their resistance against specific pathogens. This suggests potential applications in agricultural biocontrol strategies.

Synthesis and Applications

This compound can be synthesized through various chemical processes, including fermentation and chemical synthesis methods. Its applications extend beyond biological systems; it is also considered for use in biodiesel production through transesterification processes.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and physicochemical properties of trans-2-Octenoic acid?

- Methodology : Use spectroscopic techniques such as IR spectroscopy (to identify carboxylic acid functional groups) and NMR (to confirm double-bond geometry and carbon chain structure). Compare results with standardized databases like the NIST Chemistry WebBook for molecular weight (142.2 g/mol), CAS Registry Number (1871-67-6), and IUPAC nomenclature . Mass spectrometry (MS) can further validate molecular fragmentation patterns, particularly for distinguishing stereoisomers like cis-3-octene .

Q. What experimental approaches are suitable for synthesizing trans-2-Octenoic acid in laboratory settings?

- Methodology : Employ stereoselective synthesis techniques, such as Wittig reactions or cross-metathesis , to ensure the trans configuration of the double bond. Purify the product via column chromatography and validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can trans-2-Octenoic acid be differentiated from its isomers in biological matrices?

- Methodology : Use reverse-phase HPLC with UV detection (optimized for carboxylic acids) coupled with tandem MS to separate and identify isomers. Retention times and fragmentation patterns (e.g., m/z ratios) should be cross-referenced with synthetic standards .

Q. What are the biological roles of trans-2-Octenoic acid, and how can they be studied in vitro?

- Methodology : Conduct cell-based assays to investigate its metabolic pathways, such as β-oxidation or incorporation into lipid membranes. Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic intermediates via liquid chromatography-mass spectrometry (LC-MS) .

Q. How should researchers design stability studies for trans-2-Octenoic acid under varying storage conditions?

- Methodology : Perform accelerated degradation studies under controlled temperature, humidity, and light exposure. Monitor degradation products using GC-MS and quantify stability via kinetic modeling (e.g., Arrhenius plots) .

Advanced Research Questions

Q. How can contradictions in mass spectral data for trans-2-Octenoic acid isomers be resolved?

- Methodology : Analyze charge-reversal product ion spectra to identify diagnostic fragments. For example, the trans configuration produces distinct cleavage patterns near the double bond compared to cis isomers. Use high-resolution MS (HRMS) to resolve ambiguities in m/z values .

Q. What statistical strategies are recommended for reconciling conflicting data on trans-2-Octenoic acid’s metabolic activity across studies?

- Methodology : Conduct a meta-analysis of published datasets, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Validate findings using in vivo models with controlled variables (e.g., diet, genetic background) .

Q. How can researchers optimize enantiomeric separation of trans-2-Octenoic acid derivatives for pharmacological studies?

- Methodology : Develop chiral stationary phases (CSPs) for HPLC or supercritical fluid chromatography (SFC). Optimize mobile phase composition (e.g., polar organic modifiers) and validate enantiopurity via circular dichroism (CD) spectroscopy .

Q. What experimental designs mitigate confounding factors in studying trans-2-Octenoic acid’s role in lipid signaling pathways?

- Methodology : Use knockout cell lines (e.g., CRISPR-Cas9-modified) to isolate specific enzymatic interactions. Pair with time-resolved fluorescence assays to quantify real-time lipid metabolism changes .

Q. How should researchers address limitations in extrapolating trans-2-Octenoic acid’s in vitro effects to in vivo systems?

Properties

CAS No. |

1470-50-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCC=CC(=O)O |

boiling_point |

139.00 to 141.00 °C. @ 13.00 mm Hg |

density |

0.935-0.941 |

melting_point |

5 - 6 °C |

Key on ui other cas no. |

1871-67-6 1470-50-4 |

physical_description |

Liquid Colourless liquid; Buttery, butterscotch aroma |

Pictograms |

Corrosive |

solubility |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.